1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol is a chemical compound with a unique structure that includes a chlorine atom, a thiirane ring, and a disulfide linkage
Preparation Methods
The synthesis of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol typically involves multiple steps. One common method includes the reaction of 1-chloro-3-propan-2-ol with thiirane-2-methanethiol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of new disulfide bonds. This property is particularly useful in modifying protein structures and functions.
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-3-methoxypropan-2-ol: This compound has a similar structure but lacks the thiirane and disulfide groups, making it less reactive in certain types of chemical reactions.
1-Chloro-2-methylbut-3-en-2-ol: This compound has a different carbon backbone and functional groups, leading to different reactivity and applications.
The uniqueness of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol lies in its combination of a chlorine atom, thiirane ring, and disulfide linkage, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
647864-27-5 |
---|---|
Molecular Formula |
C6H11ClOS3 |
Molecular Weight |
230.8 g/mol |
IUPAC Name |
1-chloro-3-(thiiran-2-ylmethyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H11ClOS3/c7-1-5(8)2-10-11-4-6-3-9-6/h5-6,8H,1-4H2 |
InChI Key |
OJXDKTUNTCWJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSSCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.